N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine
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Description
N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, also known as this compound, is a useful research compound. Its molecular formula is C24H33NO3 and its molecular weight is 383.532. The purity is usually 95%.
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Mechanism of Action
Target of Action
D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine, also known as Venlafaxine impurity H, is an impurity of Venlafaxine . The primary targets of this compound are the presynaptic reuptake sites of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . These neurotransmitters play a crucial role in regulating mood and cognition.
Mode of Action
The compound facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of serotonin and noradrenaline . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake .
Biochemical Pathways
The action of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine affects the serotonin and noradrenaline pathways. By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and thus influences the biochemical pathways they regulate . These pathways are involved in various physiological processes, including mood regulation and cognitive function.
Pharmacokinetics
The metabolism of Venlafaxine, from which D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine is derived, is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic processes can affect the bioavailability of the compound.
Result of Action
The molecular and cellular effects of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine’s action are primarily related to its impact on neurotransmitter signaling. By increasing the concentration of serotonin and noradrenaline in the synaptic cleft, it can enhance the signaling of these neurotransmitters and thus influence neuronal activity .
Biochemical Analysis
Biochemical Properties
D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine interacts with various enzymes and proteins in the body. It is reported to be a weak inhibitor of dopamine reuptake . The metabolism of venlafaxine is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine. A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 .
Cellular Effects
Its parent compound, Venlafaxine, is known to influence cell function by blocking the presynaptic reuptake of serotonin and noradrenaline . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Venlafaxine, the parent compound, exerts its effects at the molecular level by blocking the presynaptic reuptake of serotonin and noradrenaline . This can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Metabolic Pathways
The metabolic pathways of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine involve the cytochrome P450 (CYP) enzyme CYP2D6 and CYP3A4 . These enzymes are involved in the metabolism of many drugs and other xenobiotics.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylamino]ethyl]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-27-21-10-6-19(7-11-21)14-17-25-18-23(24(26)15-4-3-5-16-24)20-8-12-22(28-2)13-9-20/h6-13,23,25-26H,3-5,14-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUSDEPYNTZFJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC(C2=CC=C(C=C2)OC)C3(CCCCC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329795-88-1 |
Source
|
Record name | N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329795881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(4-METHOXYPHENYL)ETHYL) DIDESMETHYLVENLAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY5HCS64F8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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